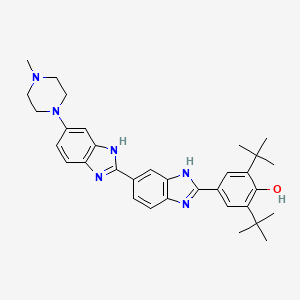

Hoechst 33258 analog 6

Übersicht

Beschreibung

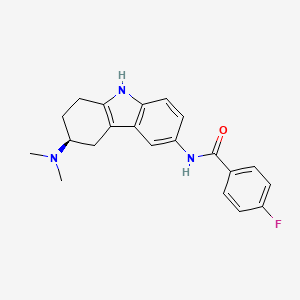

Hoechst 33258 analog 6 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .

Wissenschaftliche Forschungsanwendungen

Heterokaryon Analysis Hoechst 33258 analog 6 can be used for distinguishing between mouse and human nuclei in heterokaryons. This method offers an efficient alternative to autoradiography, aiding in the analysis of such heterokaryons through microfluorometry (Moser, Dorman, & Ruddle, 1975).

DNA Ligand Design and Molecular Modeling The compound has been instrumental in the design and synthesis of specific binding interactions for DNA minor groove ligands. Molecular modeling and NMR spectroscopy have been used to confirm the predicted solution structures of Hoechst 33258 analogs (Parkinson et al., 1995).

Immunofluorescence Counterstaining Hoechst 33258 is a suitable nuclear counterstain for immunofluorescent work, aiding in the identification and orientation of structures, and differentiating between lymphoid and non-lymphoid cells (Bainbridge & Macey, 1983).

Fluorescent DNA Probes The analogs of Hoechst 33258 have been developed as fluorescent probes for reporting DNA hybridization events. These studies emphasize the utility of Hoechst derivatives in understanding DNA interactions (Wiederholt et al., 1996).

Studying DNA Interaction and Topoisomerase Inhibition Analogs of Hoechst 33258 have shown distinctive DNA binding characteristics, contributing to the understanding of ligand-DNA interactions and potential topoisomerase inhibition (Singh et al., 1992).

DNA-Amphiphile Interaction Study The fluorescence characteristics of Hoechst 33258 have been employed to study the interaction between DNA and pH-sensitive amphiphiles, providing insights into DNA–amphiphile associations (Goracci et al., 2005).

DNA Replication Detection Hoechst 33258 aids in microfluorometric detection of DNA synthesis in human metaphase chromosomes, proving useful in various genetic and cellular biology studies (Latt, 1973).

Investigating DNA-Dendrimer Interactions The fluorescence properties of Hoechst 33258 provide insights into the interactions between DNA and dendrimers, important for understanding nucleic acid-based nanotechnology (Choi et al., 2006).

Electrochemical DNA Quantification Hoechst 33258 is used in DNA quantification methods, particularly in electrochemical approaches, to form DNA aggregates detectable through voltammetry (Kobayashi et al., 2004).

Nucleic Acid Research and Molecular Design Research has focused on DNA binding characteristics of Hoechst 33258 analogs, enhancing the understanding of molecular interactions and design for nucleic acid research (Sing & Lown, 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N6O/c1-32(2,3)23-16-21(17-24(29(23)40)33(4,5)6)31-35-25-10-8-20(18-27(25)36-31)30-34-26-11-9-22(19-28(26)37-30)39-14-12-38(7)13-15-39/h8-11,16-19,40H,12-15H2,1-7H3,(H,34,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRWWFIBSFWADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856158 | |

| Record name | 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

CAS RN |

129244-66-2 | |

| Record name | 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide](/img/structure/B1139393.png)

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)